molecular formula C10H10Br2O3 B6358434 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% CAS No. 122136-05-4

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97%

Cat. No. B6358434
CAS RN: 122136-05-4
M. Wt: 337.99 g/mol
InChI Key: XLTIERVSMAVVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a chemical compound with various uses in scientific experiments and industries. It has a molecular formula of C10H10Br2O3 and a molecular weight of 337.99 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester consists of a benzoic acid core with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position . The ethyl ester group is attached to the carboxylic acid group .

Scientific Research Applications

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is used in the synthesis of a variety of other compounds, including polymers, surfactants, and photographic chemicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% in lab experiments is its high purity and stability. The compound is available in a variety of forms, including powder, liquid, and solid, and it is highly soluble in organic solvents. In addition, the compound is relatively inexpensive, making it an attractive choice for use in lab experiments. However, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight and other sources of heat.

Future Directions

In the future, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used in the development of new drugs, as it has been shown to interact with certain proteins and enzymes. In addition, the compound could be used to develop new polymers, surfactants, and photographic chemicals. Furthermore, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used to develop new methods of organic synthesis, as it has been shown to be an effective intermediate in the synthesis of a variety of compounds. Finally, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used to develop new methods of drug delivery, as it has been shown to interact with certain proteins and enzymes.

Synthesis Methods

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% can be synthesized by the reaction of 4-methoxy-benzoic acid ethyl ester with bromine, in the presence of a Lewis acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the formation of unwanted side products. The reaction is typically carried out at a temperature of between 80 and 100 degrees Celsius.

properties

IUPAC Name

ethyl 3,5-dibromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTIERVSMAVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.